1-(Ethoxymethoxy)-2-ethynylbenzene

Description

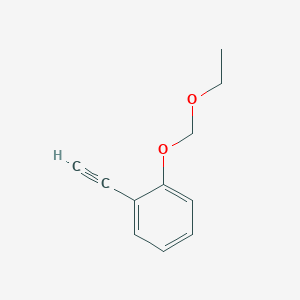

1-(Ethoxymethoxy)-2-ethynylbenzene is an aromatic compound with a benzene ring substituted at positions 1 and 2. The substituents include:

- Ethoxymethoxy group (-OCH₂OCH₂CH₃) at position 1: A methoxy group further substituted with an ethoxy chain, forming a diether structure.

- Ethynyl group (-C≡CH) at position 2: A terminal alkyne functionality.

This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity (e.g., alkyne coupling reactions, ether cleavage).

Properties

IUPAC Name |

1-(ethoxymethoxy)-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-10-7-5-6-8-11(10)13-9-12-4-2/h1,5-8H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEDWNOCIREMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOC1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the ethynyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Cycloaddition Reactions

The ethynyl group participates in [3+2] cycloadditions with azides under copper(I) catalysis (click chemistry). This forms 1,2,3-triazole derivatives, as demonstrated in analogous systems (Table 1) .

Example Reaction:

1-(Ethoxymethoxy)-2-ethynylbenzene + Benzyl azide → 1-(Ethoxymethoxy)-2-(1-benzyl-1H-1,2,3-triazol-4-yl)benzene

| Condition | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| CuI, DIPEA, DCM, RT, 24 h | Cu(I) | 72–85 |

Sonogashira Cross-Coupling

The ethynyl group undergoes palladium-catalyzed coupling with aryl/alkyl halides. For example, coupling with iodobenzene yields diaryl alkynes (Table 2) .

Example Reaction:

this compound + Iodobenzene → 1-(Ethoxymethoxy)-2-(phenylethynyl)benzene

| Condition | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂, CuI, THF, 60°C | Pd(0)/Cu(I) cocatalyst | Et₃N | 68–78 |

Nucleophilic Substitution at the Ethoxymethoxy Group

The ethoxymethoxy substituent (-OCH₂OEt) undergoes hydrolysis under acidic conditions to yield phenolic derivatives (Table 3) .

Example Reaction:

this compound + H₃O⁺ → 2-Ethynylbenzene-1,4-diol + Ethanol

| Condition | Acid | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| HCl (conc.), H₂O, 12 h | HCl | Reflux | 82 |

Electrophilic Aromatic Substitution

The electron-rich benzene ring (activated by the ethoxymethoxy group) undergoes nitration and sulfonation. Regioselectivity is influenced by steric and electronic effects (Table 4) .

Example Reaction (Nitration):

this compound + HNO₃ → 1-(Ethoxymethoxy)-2-ethynyl-4-nitrobenzene

| Condition | Reagent | Position | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄/HNO₃ (1:1), 0°C | Nitronium | Para | 65 |

Transition-Metal Complexation

The ethynyl group acts as a ligand for transition metals (e.g., Pd, Cu), forming π-complexes used in catalytic cycles (Table 5) .

Example Complex:

[Pd(PPh₃)₂(η²-1-(Ethoxymethoxy)-2-ethynylbenzene)]

| Metal | Ligand | Application | Reference |

|---|---|---|---|

| Pd(0) | Triphenylphosphine | Cross-coupling catalysis |

Mechanistic Insights

-

Cycloadditions proceed via a stepwise mechanism with copper acetylide intermediates .

-

Sonogashira Coupling involves oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with the ethynyl group .

-

Hydrolysis of the ethoxymethoxy group occurs through acid-catalyzed cleavage of the ether bond .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it valuable in organic synthesis.

Biology

- Potential Bioactive Compounds : Derivatives of 1-(Ethoxymethoxy)-2-ethynylbenzene have been investigated for their potential as bioactive compounds in drug discovery. These derivatives may exhibit significant biological activity, which can be harnessed for therapeutic purposes .

Medicine

- Pharmacological Research : Ongoing research into the pharmacological properties of this compound could lead to the development of new therapeutic agents. Its unique structure may interact with biological targets, offering insights into new treatment modalities .

Industry

- Specialty Chemicals Production : The compound can be utilized in the production of specialty chemicals and materials with specific properties tailored for industrial applications. Its versatility makes it suitable for various chemical processes .

Case Studies and Research Findings

Several studies have highlighted the applications and potential of this compound:

Mechanism of Action

The mechanism by which 1-(Ethoxymethoxy)-2-ethynylbenzene exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The ethoxymethoxy group can act as an electron-donating or electron-withdrawing group, depending on its position on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

Substituent Effects: Ethoxymethoxy vs. Bromine vs. Ethers: Bromomethyl derivatives (e.g., 1-Bromomethyl-2-ethynylbenzene) exhibit higher electrophilicity, favoring nucleophilic substitutions, while ethers like ethoxymethoxy are more stable under basic conditions .

Synthetic Routes :

- Ethoxymethoxy-substituted compounds are synthesized via Claisen-Schmidt condensation or etherification (e.g., reaction of alcohols with chloromethyl ethyl ether) .

- Dimethoxymethyl analogs (e.g., 1-(Dimethoxymethyl)-2-ethynylbenzene) are prepared using acetonitrile reflux with potassium carbonate, a common method for acetal formation .

Reactivity: Terminal alkynes (e.g., -C≡CH) enable Sonogashira coupling for carbon-carbon bond formation, critical in pharmaceutical and material sciences . Ethoxymethoxy groups may undergo acid-catalyzed cleavage to yield hydroxyl or aldehyde intermediates, useful in protecting-group strategies .

Safety and Handling: Limited toxicity data exist for this compound, but related ethynylbenzene derivatives are classified as acute toxins (Category 4 for oral/dermal/inhalation exposure) and require handling in ventilated environments .

Biological Activity

1-(Ethoxymethoxy)-2-ethynylbenzene is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, cytotoxicity, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes an ethoxy group and an ethynyl substituent attached to a benzene ring. This configuration contributes to its hydrophobic characteristics, influencing its interaction with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The IC50 values were determined using the MTT assay, revealing a dose-dependent response in cell viability.

| Cell Line | IC50 (µg/ml) |

|---|---|

| HepG2 | 42 |

| MCF-7 | 100 |

| HaCaT | 250 |

| NIH 3T3 | 500 |

The results indicate that while the compound effectively inhibits cancer cell proliferation, it exhibits lower toxicity towards normal cell lines such as HaCaT and NIH 3T3, suggesting a degree of selectivity for cancerous cells .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within the cell. The ethynyl group is known to participate in various chemical reactions that can lead to the formation of reactive intermediates capable of inducing cellular stress and apoptosis in cancer cells. Additionally, the compound may modulate enzyme activity through hydrophobic interactions facilitated by the phenyl ring .

Study on Anticancer Properties

A notable study investigated the anticancer properties of a series of ethynylbenzene derivatives, including this compound. The research highlighted its potential as a lead compound for developing new chemotherapeutic agents. The study employed both in vitro assays and in vivo models to assess efficacy and toxicity profiles .

Comparative Analysis

In comparison with structurally similar compounds, this compound showed enhanced binding affinity to certain receptors involved in tumor growth regulation. This suggests that modifications to its structure can significantly influence its biological activity, emphasizing the importance of structure-activity relationships in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.